molecular formula C12H12N2O3S B13931026 Methyl 2-amino-4-(cyclopropyloxy)-6-benzothiazolecarboxylate

Methyl 2-amino-4-(cyclopropyloxy)-6-benzothiazolecarboxylate

Cat. No.: B13931026
M. Wt: 264.30 g/mol
InChI Key: NQQWIYTXQXWVQV-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(cyclopropyloxy)-6-benzothiazolecarboxylate is a complex organic compound with a unique structure that combines a benzothiazole ring with an amino group, a cyclopropyloxy group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(cyclopropyloxy)-6-benzothiazolecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the amino group and the cyclopropyloxy group. The final step involves esterification to introduce the methyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(cyclopropyloxy)-6-benzothiazolecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the ester to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

Methyl 2-amino-4-(cyclopropyloxy)-6-benzothiazolecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(cyclopropyloxy)-6-benzothiazolecarboxylate involves its interaction with specific molecular targets. The amino group and benzothiazole ring play crucial roles in binding to biological targets, potentially inhibiting enzymes or interacting with receptors. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Shares the benzothiazole core but lacks the cyclopropyloxy and ester groups.

    Methyl 2-amino-4-(methoxy)-6-benzothiazolecarboxylate: Similar structure but with a methoxy group instead of a cyclopropyloxy group.

Uniqueness

Methyl 2-amino-4-(cyclopropyloxy)-6-benzothiazolecarboxylate is unique due to the presence of the cyclopropyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

methyl 2-amino-4-cyclopropyloxy-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C12H12N2O3S/c1-16-11(15)6-4-8(17-7-2-3-7)10-9(5-6)18-12(13)14-10/h4-5,7H,2-3H2,1H3,(H2,13,14)

InChI Key

NQQWIYTXQXWVQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)SC(=N2)N)OC3CC3

Origin of Product

United States

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